molecular formula C16H20F2N2O B6017682 N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine

Katalognummer B6017682
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: ABQMSZXIBVQAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicine. Its unique structure and properties make it a promising candidate for further research and development.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine involves its binding to specific proteins and enzymes in the body. For example, in cancer research, this compound binds to the protein tubulin, which is involved in cell division and proliferation. By binding to tubulin, this compound inhibits the growth and division of cancer cells. In Alzheimer's disease research, this compound binds to beta-amyloid plaques in the brain, leading to their breakdown and clearance. In depression research, this compound increases the levels of neurotransmitters such as serotonin and dopamine, leading to improved mood and decreased symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. For example, in cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In depression research, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, leading to improved mood and decreased symptoms of depression.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine has several advantages for lab experiments, including its high purity and yield, its unique structure and properties, and its potential application in the treatment of various medical conditions. However, there are also limitations to its use in lab experiments, including its cost and the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine, including its potential application in the treatment of other medical conditions, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process for increased efficiency and yield. Overall, this compound is a promising compound with potential applications in the field of medicine, and further research is needed to fully realize its potential.

Synthesemethoden

The synthesis of N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine involves several steps, starting with the reaction of 3,4-difluoroaniline with acetylacetone to form a ketimine intermediate. This intermediate is then reacted with 4-pentenoic acid to form the final product, this compound. The synthesis process has been optimized to yield high purity and yield of the compound.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-1-(4-pentenoyl)-3-piperidinamine has been studied for its potential application in the treatment of various medical conditions, including cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In depression research, this compound has been shown to increase the levels of certain neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression.

Eigenschaften

IUPAC Name

1-[3-(3,4-difluoroanilino)piperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-2-3-6-16(21)20-9-4-5-13(11-20)19-12-7-8-14(17)15(18)10-12/h2,7-8,10,13,19H,1,3-6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQMSZXIBVQAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.